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Compound of Interest

Compound Name: Chlorantraniliprole

Cat. No.: B1668704

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class. Its
synthesis is a multi-step process involving the preparation of two key intermediates, which are
then coupled to form the final product. This technical guide provides a detailed overview of the
core synthesis pathways, including experimental protocols and quantitative data for
researchers, scientists, and professionals in drug development.

Core Synthesis Strategy

The industrial synthesis of chlorantraniliprole predominantly involves the amide coupling of
two primary intermediates:

e 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
e 2-amino-5-chloro-N,3-dimethylbenzamide

The final step is an amidation reaction between these two molecules.[1][2] There are two main
approaches for this final coupling: a direct amide bond formation or a two-step process via a
benzoxazinone intermediate.[3][4][5]

Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for the synthesis of this pyrazole carboxylic acid
derivative starts from 2,3-dichloropyridine. The pathway involves several key transformations:
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hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.

Experimental Protocol:

» Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a
solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.

e Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation
with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the
pyrazolidinone ring.

e Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like
phosphorus oxybromide in a solvent such as acetonitrile.

o Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole. A common
oxidizing agent for this step is potassium persulfate.

o Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is
typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous
methanol, followed by acidification with an acid such as hydrochloric acid to a pH of 2 to
precipitate the product. The crude product can be purified by recrystallization from a solvent
like isopropanol.

An alternative method for the synthesis of the pyrazole ring involves starting from 3-
aminocrotononitrile, which undergoes cyclization with hydrazine hydrate, followed by
bromination, oxidation, and condensation with 2,3-dichloropyridine.

Quantitative Data for Intermediate 1 Synthesis:
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Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-
dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial and several routes have
been developed. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway
involves reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-
methylamide.

Experimental Protocol:

e Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-
methylbenzoic acid. A common method is catalytic hydrogenation using a catalyst like Raney
nickel in a solvent such as ethanol under a hydrogen atmosphere (e.g., 0.2 MPa) at an
elevated temperature (e.g., 50°C) for several hours.

e Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated. This can be
achieved by reacting it with a chlorinating agent like sulfuryl chloride in an inert organic
solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent
like dichloroethane at an elevated temperature (e.g., 50°C).
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e Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is then converted to the

corresponding N-methylamide. This can be done through a multi-step process involving

esterification followed by ammonolysis with methylamine. Alternatively, a one-pot process

can be employed where the carboxylic acid is first activated and then reacted with

methylamine.

An alternative approach involves the reaction of 3-methyl-2-nitrobenzoyl methylamine with

methylamine, followed by reduction of the nitro group with iron powder and an acid, and

subsequent chlorination with sulfuryl chloride.
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Final Synthesis of Chlorantraniliprole
The final step in the synthesis is the coupling of the two key intermediates.
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Route 1: Direct Amidation

In this route, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated and
then reacted directly with 2-amino-5-chloro-N,3-dimethylbenzamide.

A common method for activating the carboxylic acid is to convert it to an acid chloride or a
mixed anhydride. For instance, the carboxylic acid can be reacted with methanesulfonyl
chloride in the presence of a base like 3-methylpyridine in a solvent such as acetonitrile. The
reaction mixture is typically cooled initially (e.g., -5 to 0°C) during the addition of
methanesulfonyl chloride and then warmed to complete the reaction (e.g., 50°C). An alternative
activating agent is N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-
hydroxybenzotriazole (HOBt).
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Route 2: Through Benzoxazinone Intermediate

This route involves a two-step process where the two intermediates first react to form a
cyclized benzoxazinone intermediate. This intermediate is then ring-opened with methylamine
to yield chlorantraniliprole.
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e Formation of Benzoxazinone: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating
agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried
out in a suitable solvent like acetonitrile in the presence of a base.

e Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone
intermediate is then reacted with a methylamine solution to open the ring and form the final
chlorantraniliprole product.

Synthesis Pathway Diagrams

Final Synthesis of Chlorantraniliprole

Click to download full resolution via product page

Caption: Overview of the main synthetic routes to Chlorantraniliprole.
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Caption: Two primary routes for the final coupling step in Chlorantraniliprole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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